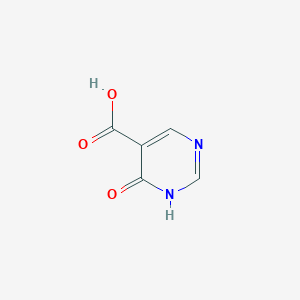

4-Hydroxypyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-6-2-7-4/h1-2H,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDACPUPAMICIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568830 | |

| Record name | 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65754-04-3 | |

| Record name | 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxypyrimidine 5 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the 4-Hydroxypyrimidine-5-carboxylic Acid Core

The fundamental structure of 4-hydroxypyrimidine (B43898), also known as 4-pyrimidone, can be synthesized through several conventional methods. google.com A primary and widely utilized strategy involves the condensation reaction between a β-ketoester and an amidine. google.com Variations of this approach are adapted to produce the desired 5-carboxylic acid functionality. For instance, reacting N-C-N dinucleophiles like guanidine (B92328) with derivatives of 2-formyl-3-oxobutanoate can yield esters of 4-substituted 2-aminopyrimidine-5-carboxylic acids, which are direct precursors. researchgate.net

Other established, though sometimes less direct or efficient, methods for creating the 4-hydroxypyrimidine ring system include:

Reacting a β-ketoester with thiourea, followed by desulfurization using Raney nickel. google.com While often high-yielding, this method's industrial application can be hampered by the cost and handling of Raney nickel. google.com

A three-component reaction involving a β-ketoester, an orthoester, and ammonia. google.com This process can suffer from high reagent costs and low yields, particularly when using an orthoformate to create a pyrimidine (B1678525) unsubstituted at the 2-position. google.com

Condensation of a β-ketoester with formamide (B127407) and ammonia. google.com

These foundational methods provide reliable access to the core pyrimidine structure, which can then be further manipulated to yield the target acid and its derivatives.

Advanced Organic Synthesis Techniques for this compound Derivatives

Building upon the core structure, advanced techniques enable the synthesis of a wide array of derivatives through modification of the carboxylic acid group and functionalization of the pyrimidine ring itself.

The carboxylic acid at the 5-position is a key handle for diversification through esterification and amidation. These reactions produce methyl, ethyl, or other alkyl esters and a variety of carboxamides, which can significantly alter the compound's properties. nih.gov

Esterification: Standard esterification can be achieved, while hydrolysis (saponification) of existing esters, for example using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), is a common route to the parent carboxylic acid. researchgate.netnih.govnih.gov

Amidation: Direct amidation of the carboxylic acid is a cornerstone of medicinal chemistry. researchgate.net This transformation typically requires activating the carboxylic acid to facilitate reaction with an amine. researchgate.net A variety of coupling reagents have been developed for this purpose. researchgate.net Alternatively, the ester can undergo direct amidation to produce the desired carboxamides. nih.gov The choice of amine allows for extensive structural diversification at this position. nih.gov Some modern methods utilize reagents like 2-pyridinesulfonyl fluoride (B91410) to achieve deoxyfluorinated amidation under mild conditions, proceeding through an in situ generated acyl fluoride intermediate. rsc.org

| Transformation | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|

| Ester Hydrolysis (Saponification) | LiOH or NaOH in aqueous or alcoholic solvent | Carboxylic Acid | Common method to unmask the acid from an ester precursor. nih.govnih.gov |

| Direct Amidation of Ester | Amine (R²-NH₂) | Carboxamide | Allows for direct conversion from ester to amide, introducing structural diversity. nih.gov |

| Direct Amidation of Carboxylic Acid | Amine, Coupling Reagent (e.g., DCC, CDI) | Carboxamide | Standard method in pharmaceutical synthesis; requires activation of the acid. researchgate.net |

| Deoxyfluorinated Amidation | 2-Pyridinesulfonyl fluoride, Amine | Carboxamide | Mild, one-pot synthesis via an acyl fluoride intermediate. rsc.org |

Beyond the carboxyl group, the pyrimidine ring itself can be modified to introduce new functional groups, further expanding the chemical space of accessible derivatives. One theoretical approach involves radical substitution reactions to replace hydrogen atoms on the pyrimidine ring with hydroxyl (-OH) or amino (-NH₂) groups. rsc.org Calculations suggest that OH-for-H substitutions are generally more facile than NH₂-for-H substitutions. rsc.org Such strategies could, in principle, be used to synthesize precursors to essential biomolecules. rsc.org The modification of the pyrimidine ring with various functional groups can lead to compounds with specific biological activities, making them valuable for drug development.

In recent years, green chemistry principles have been increasingly applied to the synthesis of pyrimidines to reduce environmental impact, improve safety, and increase efficiency. rasayanjournal.co.in These methods offer significant advantages over traditional protocols that often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in

Key green approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. ijpsr.commdpi.com

Solvent-Free and Mechanochemical Methods: Techniques like grinding reactants together in a mortar and pestle (mechanochemistry) or other solventless approaches eliminate the need for potentially harmful organic solvents. ijpsr.commdpi.com This simplifies workup procedures, reduces waste, and can lead to high yields in short timeframes. rasayanjournal.co.inmdpi.com One such method for synthesizing tetrahydropyrimidine-5-carboxylate derivatives involves grinding the reactants with a catalytic amount of CuCl₂·2H₂O. mdpi.com

Use of Green Solvents and Catalysts: When a solvent is necessary, employing environmentally benign options like water or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.inresearchgate.net The use of efficient and recyclable catalysts also minimizes waste. mdpi.com

| Green Technique | Description | Advantages |

|---|---|---|

| Microwave Synthesis | Uses microwave irradiation to heat the reaction. ijpsr.com | Shorter reaction times (3-30 min), higher yields (80-96%), milder conditions. ijpsr.com |

| Mechanochemistry (Grindstone) | Reactants are ground together, often with a catalyst, without solvent. mdpi.com | Eliminates hazardous solvents, simple workup, clean reactions. rasayanjournal.co.inmdpi.com |

| Green Solvents/Catalysts | Utilizes water, ionic liquids, or recyclable catalysts. rasayanjournal.co.inresearchgate.net | Reduces pollution, enhances safety, and can be more economical. ijpsr.com |

The creation of chiral molecules with specific three-dimensional arrangements is a significant challenge in modern organic synthesis. For derivatives of carboxylic acids, recent advances have enabled atroposelective reactions, which control the formation of axial chirality. One such method employs a chiral Brønsted acid as an organocatalyst for the atroposelective coupling of carboxylic acids with amines (amidation) or alcohols (esterification), using ynamides as coupling reagents. thieme-connect.de This strategy allows for the construction of axially chiral amides and planar-chiral esters with high yields and excellent enantioselectivities. thieme-connect.de While not yet specifically reported for this compound, this methodology represents a state-of-the-art approach for introducing stereoselectivity into derivatives of carboxylic acids.

Catalyst Systems in the Synthesis of this compound Analogs

Catalysis is integral to many of the synthetic strategies for producing this compound and its analogs, offering pathways to increased efficiency, selectivity, and sustainability.

Metal-Based Catalysts: Simple metal salts like copper(II) chloride dihydrate (CuCl₂·2H₂O) have been effectively used as catalysts in solvent-free, multicomponent reactions to produce tetrahydropyrimidine-5-carboxylate derivatives. mdpi.com Another example is the use of Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as an environmentally friendly catalyst for pyrimidine synthesis in water. researchgate.net

Organocatalysts: Chiral Brønsted acids, a class of non-metal catalysts, have proven effective in advanced applications such as the atroposelective amidation and esterification of carboxylic acids. thieme-connect.de These catalysts function by creating a chiral environment that directs the stereochemical outcome of the reaction. thieme-connect.de

Heterogeneous Catalysts: For industrial applications, catalysts that can be easily recovered and reused are highly desirable. Research into heterogeneous platinum single-atom catalysts, for instance, aims to develop recyclable systems for reactions like hydrosilylation, where carboxylic acid groups on a ligand can be used to anchor the catalyst to a solid support like ceria. osti.gov

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Metal Salt | CuCl₂·2H₂O | Solvent-free synthesis of tetrahydropyrimidine-5-carboxylates | mdpi.com |

| Metal Salt | Cerium(IV) ammonium nitrate (CAN) | Green synthesis of pyrimidine derivatives in water | researchgate.net |

| Organocatalyst | Chiral Brønsted Acid | Atroposelective amidation and esterification | thieme-connect.de |

| Heterogeneous Catalyst | Platinum on Ceria Support | Development of recyclable catalysts for various transformations | osti.gov |

Chemical Reactivity and Transformation Studies of 4 Hydroxypyrimidine 5 Carboxylic Acid

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Core

The pyrimidine ring is characterized by its π-deficient nature, a result of the presence of two electronegative nitrogen atoms. This electronic property generally makes the pyrimidine core resistant to electrophilic aromatic substitution, which typically requires electron-rich aromatic systems. Conversely, this π-deficiency renders the ring susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms adjacent to the ring nitrogens (positions 2, 4, and 6).

For 4-hydroxypyrimidine-5-carboxylic acid, the reactivity is further influenced by the substituents and, most importantly, by its tautomeric state (see Section 3.3). The compound predominantly exists as 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid. This keto tautomer possesses a cyclic amide-like structure, which significantly alters the electronic landscape of the ring compared to the aromatic hydroxy form.

While direct substitution studies on this compound are not extensively detailed, the reactivity can be inferred from related pyrimidine derivatives. A common strategy to enhance reactivity towards nucleophiles involves converting the 4-hydroxy/oxo group into a better leaving group, such as a chlorine atom. For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrate that the C4 position is highly reactive towards various nucleophiles. rsc.org Treatment of this chloro-derivative with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the corresponding substitution products. rsc.org This indicates that the C4 position of the pyrimidine ring is a prime site for nucleophilic attack once activated.

Table 1: Examples of Nucleophilic Substitution on a Related 4-Chloropyrimidine (B154816) Derivative Data derived from studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. rsc.org

| Nucleophile | Reagent(s) | Product at C4 |

| Dimethylamine | Dimethylamine | Dimethylamino group |

| Phenoxide | Sodium Phenoxide | Phenoxy group |

| Thiophenoxide | Sodium Thiophenoxide | Thiophenoxy group |

| Fluoride (B91410) | Potassium Fluoride | Fluoro group |

These reactions underscore the utility of converting the 4-oxo group into a halide to facilitate the introduction of a wide range of functional groups onto the pyrimidine core through nucleophilic substitution.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is a versatile functional handle that allows for a variety of chemical transformations, including esterification, amide formation, and decarboxylation. khanacademy.org

The conversion of this compound to its corresponding esters is a common transformation. This can be achieved through several methods, with Fischer esterification being a classic approach. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the ester product. masterorganicchemistry.com Methyl and ethyl esters of this compound are frequently synthesized as intermediates for further derivatization or for biological evaluation. ijpsr.comchemicalbook.comnih.gov

The carboxylic acid can be readily converted into a wide range of amides through reaction with primary or secondary amines. Because the direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures, the process is typically mediated by coupling reagents. luxembourg-bio.comresearchgate.net These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. luxembourg-bio.comrsc.org A variety of coupling agents have been developed for this purpose, often used in conjunction with additives that can improve yields and suppress side reactions like racemization. nih.govpeptide.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Common Additives |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | DIPEA, Triethylamine |

| Phosphonium Salts | BOP, PyBOP | DIPEA |

The choice of coupling reagent and conditions allows for the synthesis of a diverse library of amide derivatives from this compound. nih.gov

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. This reaction is particularly facile for β-keto acids, which can undergo decarboxylation upon heating through a cyclic transition state. youtube.com Given that the predominant tautomer of this compound is 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid, the carbonyl at C4 is in a β-position relative to the C5-carboxylic acid. This structural feature suggests that the compound may undergo thermal decarboxylation. youtube.com

Another well-known method for the decarboxylation of carboxylic acids is the Barton decarboxylation. researchgate.net This radical-based method involves converting the carboxylic acid into a thiohydroxamate ester (a "Barton ester"), which then fragments upon initiation by light or heat to generate a carbon-centered radical and CO2. researchgate.netlibretexts.org This radical can then be trapped by a hydrogen atom donor to yield the final decarboxylated product. nih.gov

Tautomerism and its Implications in Chemical Transformations

This compound exhibits keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two or more structural isomers that differ in the location of a proton and a double bond. chemicalbook.commasterorganicchemistry.com The "hydroxy" (enol) form is aromatic, while the "oxo" (keto) forms, also known as pyrimidinones, are non-aromatic but contain a stable amide functional group.

Table 3: Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Features |

| This compound (Enol form) | This compound | Aromatic pyrimidine ring, acidic hydroxyl group |

| 4-Oxo-1,4-dihydropyrimidine-5-carboxylic acid (Keto form) | 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid | Cyclic amide (lactam) structure, N1-H proton |

| 4-Oxo-3,4-dihydropyrimidine-5-carboxylic acid (Keto form) | 4-oxo-3,4-dihydropyrimidine-5-carboxylic acid | Cyclic amide (lactam) structure, N3-H proton |

Extensive experimental and computational studies have shown that for 4-hydroxypyrimidine (B43898) and related structures, the keto (pyrimidinone) forms are significantly more stable than the enol (hydroxy) form in the gas phase, in solution, and in the solid state. nih.govresearchgate.netnih.govwayne.edu The equilibrium strongly favors the pyrimidin-4-one tautomers. researchgate.net

This tautomeric preference has profound implications for the molecule's chemical reactivity:

Aromaticity and Substitution: The predominance of the non-aromatic keto tautomer means that the molecule does not readily undergo typical electrophilic aromatic substitution reactions. Its reactivity is more akin to that of a cyclic amide or an electron-rich enamine system.

Acidity/Basicity: The proton can reside on either N1 or N3 in the pyrimidinone forms, or on the oxygen in the hydroxy form. This affects the molecule's pKa values and its behavior in acidic or basic media.

Nucleophilicity of Ring Nitrogens: In the hydroxy form, both ring nitrogens are pyridine-like and basic. In the keto forms, the protonated nitrogen (N1 or N3) is amide-like and non-basic, while the other nitrogen remains a potential site for alkylation or other electrophilic attack.

Reactivity of the C4 Position: The C4 position in the keto tautomer is part of an amide group. While the oxygen can be protonated and converted into a leaving group, the direct reactivity differs from the hydroxyl group in the enol form.

Understanding this tautomeric equilibrium is essential for predicting the outcomes of chemical transformations and for designing synthetic strategies involving this compound.

Derivatization Strategies for Enhanced Reactivity and Selectivity

To overcome inherent reactivity limitations or to direct reactions to a specific site on the this compound scaffold, various derivatization strategies can be employed. These strategies aim to activate specific functional groups or protect others to achieve the desired chemical transformation with greater efficiency and selectivity.

Activation of the Carboxylic Acid Moiety: As discussed in Section 3.2, the carboxylic acid itself is moderately reactive. Its electrophilicity can be significantly enhanced by converting it into a more reactive derivative. msu.edu

Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This derivative readily reacts with a wide range of weak nucleophiles, including alcohols and amines, without the need for coupling agents.

Esters: Conversion to an ester, such as the methyl or ethyl ester, provides a stable, easily handled intermediate. chemicalbook.com While less reactive than acyl chlorides, esters are still valuable for reactions like transesterification or aminolysis (amide formation), often under basic or acidic catalysis.

Activation of the Pyrimidine Core: The pyrimidine ring's susceptibility to nucleophilic substitution can be greatly enhanced by modifying the 4-oxo group.

Conversion to 4-Chloropyrimidine: A widely used strategy in pyrimidine chemistry is the conversion of the 4-oxo group to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloropyrimidine is highly activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at the C4 position. rsc.org

Protection and Modification of Ring Nitrogens: In the predominant pyrimidinone tautomers, the N-H protons are acidic and can interfere with certain reactions.

These derivatization strategies transform this compound into a versatile building block, enabling the synthesis of a wide array of more complex molecules by selectively targeting different parts of its structure.

Medicinal Chemistry and Drug Discovery Research on 4 Hydroxypyrimidine 5 Carboxylic Acid Derivatives

Design and Synthesis of Bioactive 4-Hydroxypyrimidine-5-carboxylic Acid Analogs

The design and synthesis of bioactive analogs of this compound are pivotal in the exploration of their therapeutic potential. A prominent example is the synthesis of dihydroxypyrimidine (DHP) derivatives, which have been investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.govnih.gov Researchers have successfully synthesized three subtypes of these inhibitors: methyl carboxylates, carboxylic acids, and carboxamides. nih.govnih.govfigshare.com The DHP scaffold is recognized as a significant metal-binding chemotype in antiviral drug discovery. nih.gov

Another class of analogs, 2-amino-4-hydroxypyrimidine-5-carboxylates, has been designed and synthesized to target the 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria. nih.gov The synthesis of these compounds involves the reaction of a thioether intermediate with various amines, followed by ester hydrolysis to yield the corresponding carboxylic acids. nih.gov This design strategy aimed to create a scaffold with bidentate binding to the active site's zinc ion through the 4-hydroxyl and 5-carboxylate groups. nih.gov

Furthermore, hydroxamic acid derivatives of pyrimidine-5-carboxylic acid and their metal complexes with Cu(II), Ni(II), Co(II), and Zn(II) have been synthesized to explore their antimicrobial properties. jocpr.com Greener chemistry approaches, such as microwave synthesis and mechanochemistry, have also been employed for the synthesis of tetrahydropyrimidine-5-carboxylic acid ethyl esters, offering efficient and environmentally friendly methods. ijpsr.com

The synthesis of these diverse analogs allows for a systematic investigation of how different functional groups and structural modifications influence their biological activity, providing a foundation for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives by identifying the key structural features that govern their biological activity.

These SAR studies underscore the importance of the carboxylic acid moiety at the 5-position for the biological activity of 4-hydroxypyrimidine (B43898) derivatives against both viral and bacterial targets. The findings guide medicinal chemists in the rational design of more potent and selective inhibitors.

Evaluation of Biological Activities

The therapeutic potential of this compound derivatives is underscored by their diverse biological activities, which have been evaluated through various in vitro and cell-based assays.

In the antibacterial field, a series of 2-amino-4-hydroxypyrimidine-5-carboxylates were designed as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in the bacterial methylerythritol phosphate (MEP) pathway. nih.gov The design of these compounds was based on their anticipated ability to chelate the catalytically important zinc ion in the active site of IspF. nih.gov

The ability of the this compound scaffold to effectively chelate metal ions is a key factor in its inhibitory activity against these metalloenzymes.

The broad-spectrum antimicrobial activity of this compound derivatives has been a major focus of investigation.

Antiviral Activity: DHP derivatives have shown moderate antiviral activity against HCMV in cell-based assays, with six analogs inhibiting the virus with EC50 values ranging from 14.4 to 22.8 μM. nih.govnih.gov The DHP scaffold has a history in antiviral drug discovery, with the HIV-1 integrase inhibitor raltegravir (B610414) being a notable example that evolved from a DHP carboxamide lead. nih.gov

Antibacterial Activity: 2-amino-4-hydroxypyrimidine-5-carboxylates have been evaluated for their antibacterial activity against a panel of organisms. nih.gov Additionally, newly synthesized hydroxamic acid derivatives of pyrimidine-5-carboxylic acid and their metal complexes have been screened against various bacterial and fungal species, with the metal complexes often showing enhanced activity. jocpr.com

Anticancer Activity: While not the primary focus of the core compound, various pyrimidine (B1678525) derivatives have been investigated for their anticancer properties. rsc.org For instance, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been synthesized and evaluated for their cytotoxic activity against several cancer cell lines. rsc.org

Derivatives of this compound have been investigated for their ability to modulate specific metabolic pathways, particularly in bacteria. The methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoid precursors in many pathogens but absent in mammals, is an attractive target for antibacterial drug development. nih.gov The inhibition of the IspF enzyme within this pathway by 2-amino-4-hydroxypyrimidine-5-carboxylates represents a key strategy for disrupting bacterial metabolism and survival. nih.gov By targeting enzymes in this distinct and linear pathway, it is possible to achieve selective bacteriostatic or bactericidal activity. nih.gov

Lead Identification and Optimization Strategies in Drug Discovery

The process of identifying and optimizing lead compounds is a critical phase in drug discovery, and research on this compound derivatives provides illustrative examples of these strategies.

A key strategy involves the evolution of a chemical scaffold to enhance its therapeutic properties. For instance, the development of the FDA-approved HIV-1 integrase inhibitor, raltegravir, was a multi-step process that began with a prototypical dihydroxypyrimidine (DHP) carboxylic acid that inhibited HCV NS5B. nih.gov This was evolved into an intermediate DHP carboxamide lead, which ultimately led to raltegravir. nih.gov This demonstrates how modifications to the carboxylic acid moiety can lead to potent and selective inhibitors for different viral targets.

Another important optimization strategy is the use of isosteres to replace the carboxylic acid group. This approach aims to modulate the physicochemical properties of the compound, such as its acidity, polarity, and ability to penetrate cell membranes, while retaining its metal-binding and inhibitory activity. nih.gov For example, tetrazoles have been widely investigated as isosteres for carboxylic acids. acs.org In the context of influenza endonuclease inhibitors, various metal-binding isosteres (MBIs) of a hydroxypyridinone carboxylic acid were synthesized and evaluated. nih.gov Many of these molecules, where the carboxylic acid was replaced, retained inhibitory activity comparable to the parent compound. nih.gov

Furthermore, SAR studies guide lead optimization by identifying which parts of a molecule can be modified to improve potency and selectivity. For the DHP inhibitors of HCMV pUL89-C, the carboxylic acid subtype was identified as a valuable scaffold for further development, with future medicinal chemistry efforts focusing on improving its cellular uptake. nih.gov These examples highlight the iterative process of design, synthesis, and testing that is central to lead identification and optimization in modern drug discovery.

High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. nih.gov This process is crucial for identifying initial "hits" that can be further developed into lead compounds. For derivatives of this compound, HTS campaigns are instrumental in uncovering novel enzyme inhibitors.

The primary goal of HTS is to accelerate the discovery process by testing thousands of compounds daily. namiki-s.co.jp This is achieved through the use of automation, robotics, and sensitive detection methods. In the context of enzyme inhibitors, fluorescence-based assays are among the most common readout methods used in HTS campaigns. nih.gov

While specific HTS campaigns exclusively targeting this compound derivatives are not extensively detailed in publicly available literature, the general principles of HTS are broadly applicable. For instance, a robust bacterial assay has been developed for the high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a target for which hydroxypyrimidine-based compounds could be relevant. researchgate.net This assay is designed to be simple, cost-effective, and capable of identifying and evaluating novel therapeutic inhibitors. researchgate.net

The journey from an initial hit identified through HTS to a viable lead compound is exemplified by the development of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The discovery process began with a high-throughput screening hit, which was subsequently modified at three different positions to enhance its potency and lipophilicity, ultimately leading to a potent and selective inhibitor. nih.gov

Table 1: Key Aspects of High-Throughput Screening in Drug Discovery

| Feature | Description | Relevance to this compound Derivatives |

|---|---|---|

| Objective | To rapidly screen large compound libraries to identify initial "hits" with desired biological activity. namiki-s.co.jp | Identification of derivatives that inhibit specific enzymes or interact with other biological targets. |

| Methodology | Utilizes automation, robotics, and sensitive assays (e.g., fluorescence-based) to test thousands of compounds per day. nih.govnamiki-s.co.jp | Amenable to screening libraries of pyrimidine derivatives against a wide range of biological targets. |

| Outcome | Identification of "hit" compounds that serve as the starting point for lead optimization. nih.gov | A starting point for medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. |

| Example Application | Development of a bacterial assay for HTS of human 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. researchgate.net | Demonstrates the feasibility of HTS for identifying inhibitors from classes of compounds that could include hydroxypyrimidines. |

Structure-Directed Lead Optimization and Scaffold Design

Following the identification of a hit from high-throughput screening, the process of lead optimization begins. This stage involves iterative chemical modifications of the hit compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Structure-directed lead optimization, which relies on understanding the three-dimensional structure of the target protein and how the compound binds to it, is a particularly powerful approach. The 4-hydroxypyrimidine scaffold has proven to be a versatile template for this process.

A notable example of structure-directed lead optimization involves the development of 4-hydroxypyrimidine derivatives as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes. d-nb.infonih.gov Crystallographic studies have provided detailed insights into the binding mode of these inhibitors. d-nb.info For instance, in a series of 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine derivatives, the pyrazole (B372694) ring was found to occupy the 2-oxoglutarate (2OG) binding pocket and chelate to the active site metal ion in a bidentate manner. d-nb.info The biphenyl (B1667301) group at the C-5 position of the pyrimidine ring projects into a hydrophobic pocket, which is crucial for binding. d-nb.infonih.gov

The structure-activity relationship (SAR) studies of these compounds have highlighted the importance of the substituent at the C-5 amide position. nih.gov While the parent compound lacking a C-5 amide aryl substituent was inactive, derivatives with a C-5 amido group, such as those with a biphenyl or a 3-trifluoromethylbenzyl group, were potent inhibitors. nih.gov

Table 2: Structure-Activity Relationship of 4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine PHD Inhibitors

| Compound | C-5 Amide Aryl Substituent | IC50 (µM) |

|---|---|---|

| 8 | Biphenyl | 0.256 nih.gov |

| 9 | 4'-Fluorobiphenyl | 0.210 nih.gov |

| 10 | Phenyl | 0.396 nih.gov |

| 11 | 4-Fluorophenyl | 0.950 nih.gov |

| 13 | 3-Trifluoromethylbenzyl | 0.153 nih.gov |

| 14 | Benzo[d] nih.govnih.govdioxole | 0.261 nih.gov |

Data sourced from Chemistry – A European Journal. nih.gov

Scaffold design is another critical aspect of medicinal chemistry. "Scaffold hopping" is a strategy used to identify new, structurally distinct core structures that retain similar biological activity to the original compound. nih.gov This can lead to compounds with improved properties, such as better metabolic stability or novel intellectual property. For instance, in the development of Notum inhibitors, scaffold hopping from a thienopyrimidine core to a furanopyrimidine scaffold was successfully employed. nih.gov While the initial furanopyrimidine was less potent than its thiophene (B33073) counterpart, the introduction of a trifluoromethyl group restored potent inhibition. nih.gov

Computational Approaches in Lead Optimization

Computational methods are indispensable tools in modern drug discovery, providing valuable insights that guide the lead optimization process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are routinely used to understand how chemical structure relates to biological activity and to predict the binding of potential drugs to their target proteins.

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. This can help in predicting the activity of newly designed compounds. A multivariate QSAR study was conducted on a series of 4,5-dihydroxypyrimidine carboxamides as inhibitors of HIV-1 integrase. nih.gov The study revealed that the inhibitory activity is dependent on the electronic distribution of the compounds, providing a model that aligns with the accepted mechanism of action. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can provide insights into the binding mode and can be used to estimate the strength of the interaction, often expressed as a binding energy score. A series of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized and evaluated for their anticancer activity. nih.gov Molecular docking studies were performed using AutoDock 4 and AutoDock Vina to predict their binding affinity to the Bcr-Abl oncogene, with binding energy scores ranging from -6.9 to -10.16 kcal/mol. nih.gov

In another study, novel dihydropyrimidine (B8664642) phthalimide (B116566) hybrids were designed and evaluated as DPP-4 inhibitors. mdpi.com Molecular docking was used to investigate the protein-ligand binding properties and identify key structural features required for inhibitory activity. mdpi.com

Table 3: Examples of Computational Approaches in the Study of Pyrimidine Derivatives

| Computational Method | Compound Class | Biological Target | Key Findings |

|---|---|---|---|

| Multivariate QSAR | 4,5-Dihydroxypyrimidine carboxamides | HIV-1 Integrase | The model indicated that HIV-1 IN inhibition is dependent on the electronic distribution of the compounds. nih.gov |

| Molecular Docking | 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bcr-Abl oncogene | Binding energy scores ranged from -7.8 to -10.16 kcal/mol (AutoDock 4) and -6.9 to -8.5 kcal/mol (AutoDock Vina). nih.gov |

| Molecular Docking | Dihydropyrimidine phthalimide hybrids | DPP-4 | The study elucidated protein-ligand binding properties and key structural features for inhibitory activity. mdpi.com |

These computational approaches, when integrated with experimental synthesis and biological testing, significantly accelerate the design and optimization of novel drug candidates based on the this compound scaffold.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Hydroxypyrimidine-5-carboxylic acid, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

In ¹H NMR spectroscopy, the proton of the carboxylic acid (–COOH) is highly deshielded and is expected to produce a signal in the far downfield region of the spectrum, typically between 10.0 and 13.0 ppm. pressbooks.pub This signal is often broad due to hydrogen bonding and its position can be sensitive to solvent and concentration. pressbooks.pub The protons on the pyrimidine (B1678525) ring are in an aromatic environment and would appear in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts of the two ring protons (at positions 2 and 6) would be influenced by the electronic effects of the hydroxyl and carboxylic acid substituents. The hydroxyl (–OH) proton signal can vary widely and may be broadened or exchange with solvent protons, sometimes making it difficult to observe.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is characteristically found in the 165–185 ppm range. pressbooks.pub The carbon atoms of the pyrimidine ring would have distinct signals in the aromatic region (approximately 110-170 ppm), with the carbon atom attached to the hydroxyl group (C4) and the carbon bearing the carboxylic acid group (C5) being significantly influenced by these electronegative substituents.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (–COOH) | 10.0 - 13.0 | Typically a broad singlet, position is solvent and concentration dependent. |

| ¹H | Pyrimidine Ring (C2–H, C6–H) | 7.0 - 9.0 | Aromatic protons, appear as singlets or doublets depending on coupling. |

| ¹H | Hydroxyl (–OH) | Variable | Often broad and may exchange with D₂O. |

| ¹³C | Carboxylic Acid (–C OOH) | 165 - 185 | Deshielded carbonyl carbon. pressbooks.pub |

| ¹³C | Pyrimidine Ring (C2, C4, C5, C6) | 110 - 170 | Chemical shifts are influenced by N atoms and substituents. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

The IR spectrum is expected to show several characteristic absorption bands. A very broad and strong absorption band between 2500 and 3300 cm⁻¹ is a hallmark of the O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer. pressbooks.pub The C=O stretching vibration of the carboxyl group typically gives rise to a strong, sharp band between 1710 and 1760 cm⁻¹. pressbooks.pub The presence of the pyrimidine ring would be indicated by C=C and C=N stretching vibrations in the 1400–1650 cm⁻¹ region. C–O stretching and O–H bending vibrations from both the carboxylic acid and hydroxyl groups would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides information on similar vibrational modes. The pyrimidine ring vibrations are often strong in the Raman spectrum due to their polarizability. The C=O stretch is also Raman active. While the O-H stretch is typically weak in Raman spectra, other functional groups can be clearly identified.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O–H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | IR (very broad, strong) |

| C=O Stretch | Carboxylic Acid | 1710 - 1760 | IR (strong), Raman (active) |

| C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1650 | IR, Raman (often strong) |

| C–O Stretch | Carboxylic Acid, Hydroxyl | 1210 - 1320 | IR |

| O–H Bend | Carboxylic Acid | 1395 - 1440 | IR |

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of this compound, as well as for gaining structural information through analysis of its fragmentation patterns. The molecular formula is C₅H₄N₂O₄, giving a molecular weight of approximately 156.10 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 156. The fragmentation of pyrimidine carboxylic acids is often initiated by the loss of small, stable molecules. nih.gov Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in a peak at m/z 139 (M-17), or the loss of the entire carboxyl group as a radical (•COOH), leading to a peak at m/z 111 (M-45). libretexts.org Another prominent fragmentation could be decarboxylation (loss of CO₂), which would yield a fragment ion at m/z 112 (M-44). Subsequent fragmentation would involve the breakdown of the resulting 4-hydroxypyrimidine (B43898) ion.

| m/z Value | Proposed Fragment | Loss from Molecular Ion |

|---|---|---|

| 156 | [C₅H₄N₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [M – OH]⁺ | •OH (17 amu) |

| 112 | [M – CO₂]⁺˙ | CO₂ (44 amu) |

| 111 | [M – COOH]⁺ | •COOH (45 amu) |

X-ray Crystallography for Solid-State Structure Determination and Binding Mode Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not widely published, analysis of related structures like 4-hydroxypyridinium salts reveals key expected features. nih.govresearchgate.net A crystal structure analysis would determine the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions (a, b, c, α, β, γ). nih.gov Crucially, it would elucidate the extensive hydrogen-bonding network. The carboxylic acid groups are likely to form strong hydrogen-bonded dimers with neighboring molecules. pressbooks.pub Additionally, the hydroxyl group and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, leading to a stable, three-dimensional supramolecular architecture. nih.gov This information is vital for understanding the compound's physical properties and for studies in crystal engineering.

| Crystallographic Parameter | Information Provided | Example from a Related Structure (4-hydroxypyridin-1-ium salt) nih.gov |

|---|---|---|

| Crystal System | Fundamental symmetry of the crystal lattice. | Monoclinic |

| Space Group | Symmetry operations within the unit cell. | P2₁/c |

| Unit Cell Dimensions | Size and shape of the repeating unit (a, b, c, α, β, γ). | a = 3.6206 Å, b = 15.394 Å, c = 11.230 Å, β = 93.39° |

| Hydrogen Bonding | Identifies donors, acceptors, and distances of H-bonds. | Extensive O–H···O and N–H···O networks. |

Note: The example data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography. nih.gov

Elemental Analysis (EA) in Compound Verification

Elemental Analysis (EA) is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a sample. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula (C₅H₄N₂O₄) to verify its elemental composition and purity. nih.gov For a pure sample of this compound, the experimental values should closely match the calculated values.

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 38.47% |

| Hydrogen | H | 2.58% |

| Nitrogen | N | 17.95% |

| Oxygen | O | 41.00% |

| Total | 100.00% |

Computational Chemistry and Theoretical Investigations of 4 Hydroxypyrimidine 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Hydroxypyrimidine-5-carboxylic acid. mdpi.com Methods like DFT with the B3LYP functional and a 6-311G+(d,p) or similar basis set are commonly employed to optimize the molecular geometry and compute various electronic properties. mdpi.comnih.gov

The pyrimidine (B1678525) ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which influences its chemical behavior. The addition of a hydroxyl group at position 4 and a carboxylic acid group at position 5 further modifies the electronic distribution. These substituents affect the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. mdpi.com A smaller energy gap generally implies higher reactivity.

Analysis of the Molecular Electrostatic Potential (MEP) map helps identify the electron-rich and electron-deficient regions of the molecule. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the oxygen atoms of the hydroxyl and carboxyl groups, along with the nitrogen atoms in the pyrimidine ring, are expected to be electron-rich regions, while the hydrogen atoms are electron-deficient. Reactivity descriptors derived from DFT, such as Fukui functions, can further pinpoint the most reactive sites for various types of chemical reactions. mdpi.comnih.gov

Table 1: Representative Data from DFT Calculations for a Pyrimidine Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity mdpi.com |

Note: This table contains representative data for illustrative purposes and may not reflect the exact values for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how this compound might interact with biological targets, such as enzymes or receptors. rjpbr.com These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein's active site. remedypublications.com

Molecular docking programs like AutoDock or MOE can be used to predict the preferred orientation of the molecule when bound to a target protein. nih.govmdpi.com The process generates a binding energy score (typically in kcal/mol), which estimates the strength of the interaction. nih.gov The functional groups of this compound—the hydroxyl, carboxylic acid, and the nitrogen atoms of the pyrimidine ring—are capable of forming key interactions such as hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are often performed using software like Gromacs or AMBER to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the complex. nih.gov A stable complex, characterized by minimal Root Mean Square Deviation (RMSD) over the simulation period (e.g., 20-250 ns), suggests a favorable and sustained interaction. nih.govnih.gov These simulations can confirm the stability of hydrogen bonds and other interactions predicted by docking. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Simulation Results

| Parameter | Value | Description |

|---|---|---|

| Docking Score (Binding Energy) | -7.0 to -10.0 kcal/mol | Predicted binding affinity to a target protein nih.gov |

| Key Interacting Residues | GLU, HIS, SER | Amino acids forming hydrogen bonds with the ligand researchgate.net |

| MD Simulation Time | 20 ns | Duration of the stability assessment nih.gov |

Note: This table presents typical data from computational studies on similar heterocyclic compounds and serves as an example.

Prediction of Tautomeric Forms and Energetic Profiles

Like other 4-hydroxypyrimidines, this compound is expected to exhibit keto-enol tautomerism. researchgate.net The hydroxyl (enol) form can exist in equilibrium with its keto tautomers, pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. researchgate.netnih.gov The relative stability and population of these tautomers are crucial as they can possess different chemical and biological properties.

Quantum chemical calculations are employed to predict the most stable tautomeric form and to calculate the energetic profiles of the tautomerization process. nih.gov Computational methods can determine the relative energies of the different tautomers in both the gas phase and in solution. researchgate.net It has been shown for the parent 4-hydroxypyrimidine (B43898) that the pyrimidin-4-one form is generally more stable. researchgate.netnih.gov However, the relative stability can be influenced by substituents on the pyrimidine ring. researchgate.net The presence of the carboxylic acid group at the 5-position may influence the tautomeric equilibrium through intramolecular hydrogen bonding or by altering the electronic properties of the ring.

Calculations using methods such as MP2 or DFT, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can provide accurate predictions of the relative stabilities. researchgate.net The theoretical results can help interpret experimental data and understand the structural preferences of the molecule under different conditions.

Table 3: Theoretical Relative Energies of 4-Hydroxypyrimidine Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution |

|---|---|---|

| 4-Hydroxypyrimidine (Enol) | 0.3 - 1.0 | Higher |

| Pyrimidin-4(1H)-one (Keto) | 0 (Most Stable) | Lower (Favored) |

Note: Data is based on studies of 4-hydroxypyridine (B47283) and 4-hydroxypyrimidine and illustrates the general trend. The exact values for the 5-carboxylic acid derivative may differ. researchgate.netwayne.educhemtube3d.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, QSAR can be used to predict their activity and guide the design of new, more potent analogues. nih.gov

The process involves generating a dataset of molecules with known biological activities. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that relates the descriptors to the observed activity. researchgate.netphyschemres.org A robust QSAR model is characterized by high correlation coefficients (r²) and predictive power, which is assessed through internal and external validation techniques (e.g., leave-one-out cross-validation, q²). nih.govresearchgate.net The resulting QSAR equation can identify which molecular properties are most important for the desired biological activity, providing a rational basis for designing new compounds with enhanced efficacy. nih.gov

Table 4: Common Descriptors and Statistical Parameters in QSAR Studies

| Category | Examples |

|---|---|

| Molecular Descriptors | LogP (Hydrophobicity), Molar Refractivity (Steric), Dipole Moment (Electronic), HOMO/LUMO Energies (Quantum Chemical) nih.gov |

| Statistical Parameters | r² (Coefficient of determination), q² (Cross-validated r²), SEE (Standard Error of Estimate) nih.govresearchgate.net |

| Model Validation | Internal Validation (Leave-one-out), External Validation (Test set prediction) researchgate.net |

Note: This table lists common elements used in developing a QSAR model.

Supramolecular Chemistry and Materials Science Applications

Design of Hydrogen-Bonded Assemblies and Networks

The design of predictable and robust hydrogen-bonded assemblies is a cornerstone of crystal engineering. tandfonline.comacs.org The molecular structure of 4-Hydroxypyrimidine-5-carboxylic acid, possessing a carboxylic acid group, a hydroxyl group, and nitrogen atoms within the pyrimidine (B1678525) ring, offers multiple points for directional hydrogen bonding. These interactions are fundamental in guiding the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. rsc.orgmdpi.com

The carboxylic acid moiety can form strong hydrogen bonds, often leading to the formation of dimeric structures. nih.govmdpi.com The pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group can serve as both a donor and an acceptor. This multiplicity of interaction sites allows for the creation of intricate and stable supramolecular architectures. The interplay of these various hydrogen bonds dictates the final crystalline structure and, consequently, the material's properties. nih.gov The study of co-crystals, where this compound is combined with other molecules, further expands the possibilities for creating novel hydrogen-bonded networks with tailored structures and functions. researchgate.netgoogle.commdpi.com

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Functional Group | Donor/Acceptor Capability | Potential Hydrogen Bond Partners |

| Carboxylic Acid (-COOH) | Donor (O-H), Acceptor (C=O) | Carboxylic acids, amides, pyridines, etc. |

| Hydroxyl (-OH) | Donor (O-H), Acceptor (O) | Water, alcohols, amines, etc. |

| Pyrimidine Ring (N atoms) | Acceptor | Carboxylic acids, amides, water, etc. |

Formation of Supramolecular Gels and Polymers

Supramolecular gels are a class of soft materials wherein small molecules, known as gelators, self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent. mdpi.comnih.gov The ability of this compound to form extensive hydrogen-bonded networks makes it a potential candidate for the development of such low-molecular-weight gelators. The formation of these gels is a dynamic and reversible process, often responsive to external stimuli such as temperature or pH. chemmethod.com

Similarly, in the realm of supramolecular polymers, non-covalent interactions, primarily hydrogen bonding, are utilized to link monomeric units into long polymer-like chains. wikipedia.org The directional and reversible nature of hydrogen bonds in derivatives of this compound could be harnessed to create self-healing and stimuli-responsive polymeric materials. For instance, ureidopyrimidinone (UPy) moieties, which are structurally related to the pyrimidine core of the target molecule, are well-known for their strong and specific quadruple hydrogen bonding, leading to the formation of robust supramolecular polymers and hydrogels. rsc.org

Research on Metal-Organic Frameworks (MOFs) incorporating Pyrimidine Carboxylate Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. mdpi.comresearchgate.netresearchgate.net The selection of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. alfa-chemistry.comnih.gov Carboxylate-containing molecules are widely used as linkers in MOF synthesis due to their strong coordination with metal centers. cd-bioparticles.netmdpi.com

While direct research on MOFs incorporating this compound is limited, studies on related pyrimidine carboxylate linkers provide valuable insights. For example, pyrimidine-4,6-dicarboxylate has been successfully used to synthesize a luminescent MOF with lead(II), demonstrating the potential of pyrimidine-based carboxylates in creating functional framework materials. mdpi.com The presence of the hydroxyl group and the specific positioning of the carboxylate and nitrogen atoms in this compound could lead to the formation of MOFs with unique structural features and properties. The amino-functionalization of carboxylate linkers has been shown to enable the aqueous synthesis of MOFs at room temperature, suggesting that the hydroxyl group in the target molecule could similarly influence MOF formation. frontiersin.orgnih.gov

Development of Novel Materials with Tunable Properties

The ability to control the assembly of molecules at the supramolecular level is key to developing new materials with tunable properties. The versatile nature of this compound, with its capacity for both hydrogen bonding and metal coordination, makes it a promising component in the design of such materials.

By modifying the chemical structure of this compound, for instance, through esterification or amidation of the carboxylic acid group, its self-assembly behavior can be altered, leading to materials with different properties. nih.gov Furthermore, the incorporation of this molecule into larger systems, such as polymers or MOFs, can impart specific functionalities. For example, the pyrimidine core is a known pharmacophore, and its inclusion in a material could introduce biological activity. nih.govnih.gov The development of hydrogels from pyrimidine derivatives for applications like drug delivery highlights the potential for creating functional materials with tunable release characteristics. chemmethod.com The inherent responsiveness of supramolecular systems to external stimuli also opens up possibilities for creating "smart" materials that can adapt to their environment.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for 4-Hydroxypyrimidine-5-carboxylic Acid

Deep learning models can predict the efficacy and toxicity of potential drug candidates with high accuracy, minimizing late-stage failures. mdpi.comcrimsonpublishers.com For the this compound core, AI algorithms can be trained on existing libraries of pyrimidine (B1678525) derivatives to identify novel substitution patterns that are likely to exhibit desired pharmacological activities. nih.gov These models can screen virtual libraries of millions of compounds to prioritize candidates for synthesis and biological testing. nih.gov Furthermore, generative AI models can design entirely new molecules (de novo drug design) with optimized properties built around the pyrimidine scaffold. crimsonpublishers.com This computational approach helps researchers navigate the extensive chemical space to uncover potent and selective drug candidates more efficiently. crimsonpublishers.com

Table 1: AI and Machine Learning Tools in Drug Discovery

| Tool/Technique | Application in Drug Discovery | Relevance to this compound |

|---|---|---|

| Deep Learning | Predicts efficacy and toxicity of drug compounds. mdpi.com | Can be trained on known pyrimidine analogs to forecast the biological activity of new derivatives. |

| Virtual Screening | Rapidly analyzes large compound databases to identify promising drug candidates. nih.gov | Screens vast virtual libraries of this compound derivatives against specific biological targets. |

| De Novo Drug Design | Generates novel molecular structures with desired therapeutic properties. crimsonpublishers.com | Designs new molecules incorporating the pyrimidine scaffold, optimized for target binding and drug-like properties. |

| ADME Prediction | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of molecules. crimsonpublishers.com | Assesses the pharmacokinetic profiles of new derivatives to reduce the likelihood of failure in later development stages. crimsonpublishers.com |

Novel Applications in Chemical Biology and Diagnostics

The unique structural characteristics of this compound make it an attractive scaffold for developing novel tools in chemical biology and diagnostics. The presence of multiple functional groups—a hydroxyl group, a carboxylic acid, and the nitrogen atoms within the pyrimidine ring—provides versatile handles for chemical modification and for interaction with biological macromolecules.

Derivatives of this scaffold can be engineered as molecular probes to study biological processes. The carboxylic acid moiety can be readily functionalized to attach reporter molecules such as fluorophores or biotin, enabling the visualization and tracking of the molecule's interactions within cells. The pyrimidine core itself is a well-known pharmacophore that can be tailored to bind to specific enzymes or receptors, allowing for the development of targeted probes for activity-based protein profiling and imaging.

Furthermore, the metal-chelating properties inherent to the hydroxypyrimidine-carboxylate arrangement suggest potential applications in diagnostics as sensing agents. nih.gov By coordinating with specific metal ions, derivatives could be designed to produce a detectable signal, such as a change in fluorescence or color, in the presence of biologically relevant cations or anions. This opens possibilities for creating selective sensors for ions implicated in disease states. The development of such tools could provide valuable insights into cellular mechanisms and aid in the creation of new diagnostic assays.

Advancements in Green Synthesis for Sustainable Production

In response to the growing need for environmentally responsible chemical manufacturing, significant research has focused on developing "green" synthesis methods for pyrimidine derivatives, including those related to the this compound scaffold. ijpsr.com These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency, aligning with the principles of green chemistry. nih.gov

One prominent green strategy is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. ijpsr.com Another innovative approach involves mechanochemistry, where reactions are conducted by grinding solid reactants together, often in the absence of any solvent. ijpsr.com This solvent-free method significantly reduces chemical waste. nih.gov

Researchers have also explored the use of natural, renewable resources as catalysts and reaction media. For instance, the juice of citrus fruits has been successfully used as a natural acidic catalyst for the Biginelli reaction, a common method for synthesizing dihydropyrimidinones. nih.gov Similarly, water, the most environmentally benign solvent, is being increasingly utilized for synthesizing pyrimidine derivatives, replacing volatile and toxic organic solvents. researchgate.net These advancements not only make the production of these valuable compounds more sustainable but also often result in simpler, more cost-effective, and safer manufacturing processes. ijpsr.com

Table 2: Comparison of Green Synthesis Methods for Pyrimidine Derivatives

| Synthesis Method | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. ijpsr.com | Shorter reaction times (minutes vs. hours), higher yields, increased product purity. ijpsr.com |

| Mechanochemistry (Mortal-Pastel Method) | Grinding of solid reactants, often solvent-free. ijpsr.com | Reduces or eliminates the need for harmful solvents, minimizes waste. |

| Natural Catalysts/Media | Use of fruit juices (e.g., Citrus macroptera) as biocatalysts. nih.gov | Utilizes renewable resources, eco-friendly, safe, and cost-effective. nih.gov |

| Aqueous Media Synthesis | Use of water as the reaction solvent. researchgate.net | Environmentally benign, non-toxic, non-flammable, and readily available. researchgate.net |

Exploration of New Pharmacological Targets and Mechanisms

While derivatives of the pyrimidine scaffold are well-established in several therapeutic areas, ongoing research is actively exploring new pharmacological targets and mechanisms of action. This expansion into novel biological pathways promises to unlock the therapeutic potential of this compound derivatives for a wider range of diseases.

Recent studies have identified pyrimidine-5-carboxamide derivatives as potent inhibitors of salt-inducible kinases (SIKs). nih.gov SIKs are crucial regulators of inflammatory processes, particularly in macrophages. By inhibiting SIKs, these compounds can up-regulate anti-inflammatory cytokines like IL-10, making them promising candidates for treating inflammatory bowel disease (IBD) and other immune-related disorders. nih.gov

The versatility of the pyrimidine scaffold is also demonstrated in the development of compounds with antihypertensive activity. nih.gov Specifically, 1,4-dihydro-5-pyrimidine carboxamides have been designed and synthesized based on pharmacophore models for antihypertensive agents, with several compounds showing a significant ability to decrease blood pressure in preclinical models. nih.gov

Furthermore, the dihydroxypyrimidine (DHP) carboxylic acid scaffold, a close structural relative, has been identified as a key metal-binding pharmacophore for inhibiting viral metalloenzymes. nih.gov This has led to the investigation of such compounds as inhibitors of targets like the human cytomegalovirus (HCMV) pUL89 endonuclease, expanding their application in antiviral therapy. nih.gov These examples highlight a strategic shift towards identifying and validating novel molecular targets for pyrimidine-based compounds, thereby broadening their future clinical applications.

Table 3: Novel Pharmacological Targets for Pyrimidine-5-carboxylic Acid Derivatives

| Derivative Class | Pharmacological Target | Potential Therapeutic Area |

|---|---|---|

| Pyrimidine-5-carboxamides | Salt-inducible kinases (SIKs) nih.gov | Inflammatory Bowel Disease (IBD) nih.gov |

| 1,4-Dihydropyrimidine carboxamides | Targets related to blood pressure regulation nih.gov | Hypertension nih.gov |

| Dihydroxypyrimidine carboxylic acids | Viral metalloenzymes (e.g., HCMV pUL89 endonuclease) nih.gov | Antiviral Therapy (e.g., Human Cytomegalovirus) nih.gov |

Advanced Functional Materials Development Based on the this compound Scaffold

The this compound scaffold possesses a unique combination of functional groups that make it an excellent building block for the design of advanced functional materials, particularly coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms of the pyrimidine ring, along with the oxygen atoms of the hydroxyl and carboxylic acid groups, can act as coordination sites for metal ions, enabling the self-assembly of ordered, multidimensional structures. mdpi.com

MOFs constructed from such organic linkers can exhibit high porosity and thermal stability, making them suitable for applications in gas storage and separation. mdpi.com The specific chemical environment within the pores can be tuned by modifying the pyrimidine scaffold, allowing for selective adsorption of certain gases.

Furthermore, the incorporation of this scaffold into coordination polymers can lead to materials with interesting photophysical properties. By selecting appropriate metal nodes, such as lanthanides (e.g., europium or terbium), it is possible to create highly luminescent materials. mdpi.com These materials could find applications in chemical sensing, where the luminescence is quenched or enhanced upon interaction with specific analytes, or in solid-state lighting and display technologies. The inherent functionality of the this compound core provides a rich platform for crystal engineering, enabling the rational design of novel materials with tailored structural features and functional properties. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-hydroxypyrimidine-5-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. One approach starts with pyrimidine derivatives subjected to hydroxylation and carboxylation. For example, hydroxylamine hydrochloride and sodium hydroxide under reflux can introduce hydroxyl and carboxyl groups (similar to methods used in dihydropyrimidine synthesis) . Optimization includes adjusting temperature (60–100°C), pH (neutral to slightly alkaline), and solvent systems (e.g., ethanol/water mixtures). Yields >90% are achievable with controlled stoichiometry and purification via recrystallization .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization tools include:

- FT-IR : Peaks at ~1675 cm⁻¹ (C=O of carboxylic acid), 3390 cm⁻¹ (O-H stretch), and 3100–2985 cm⁻¹ (C-H aromatic/aliphatic) .

- ¹H NMR : Signals at δ 8.49 ppm (carboxylic acid proton), δ 6.90–7.90 ppm (aromatic protons if substituted), and δ 2.35 ppm (methyl groups in derivatives) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 281 [M⁺] for derivatives) confirm molecular weight .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : The compound serves as:

- A precursor for enzyme inhibitors : Modifications at the 4-hydroxy and 5-carboxyl groups enhance binding to target enzymes (e.g., antibacterial or anticancer targets) .

- A scaffold for bioactive derivatives : Substitutions at the 2- and 6-positions yield analogs with antimicrobial or anti-inflammatory activity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer :

- Substitution Patterns : Adding hydrophobic groups (e.g., cyclopentyl or furanyl) improves membrane permeability, enhancing anticancer activity. For example, 4-cyclopentyl analogs show 3× higher potency against cancer cell lines .

- Functional Groups : Introducing oxime (-NOH) groups (as in dihydropyrimidine derivatives) increases antifungal activity by 40% compared to parent compounds .

- Data Table :

| Derivative | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| 4-Hydroxy | Parent compound | 25 µM (Antibacterial) |

| 4-Cyclopentyl | Hydrophobic substitution | 8 µM (Anticancer) |

| 2-Oxime | Oxime addition | 15 µM (Antifungal) |

| Data adapted from . |

Q. What experimental strategies resolve contradictions in reported biological activities of pyrimidine derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed pH, temperature, and cell lines).

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate contributing factors. For instance, replacing 4-hydroxyl with amino groups reduces antibacterial activity but enhances enzyme inhibition .

- Computational Modeling : Use docking simulations (e.g., AutoDock) to predict binding affinities and validate with in vitro assays .

Q. How can solubility challenges of this compound derivatives be addressed in biological assays?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as sodium salts (carboxylate form).

- Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane penetration, followed by enzymatic hydrolysis in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What catalytic systems improve the efficiency of synthesizing this compound derivatives?

- Methodological Answer :

- Metal Catalysts : Pd/C or Cu(I) catalysts accelerate cross-coupling reactions for aryl-substituted derivatives (e.g., 4-phenyl analogs) .

- Organocatalysts : Proline derivatives improve enantioselectivity in asymmetric syntheses of chiral pyrimidines .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products